

2,3-Dichloro-6,7-dimethoxyquinoxaline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-6,7-dimethoxyquinoxaline

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An In-depth Technical Guide to 2,3-Dichloro-6,7-dimethoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic methodologies for **2,3-Dichloro-6,7-dimethoxyquinoxaline**. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available data and infers properties and protocols based on established chemical principles and the known reactivity of related quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

2,3-Dichloro-6,7-dimethoxyquinoxaline is a substituted heterocyclic compound built upon a quinoxaline core. The quinoxaline structure itself, a fusion of benzene and pyrazine rings, is a well-known pharmacophore present in numerous biologically active compounds. The addition of chloro groups at the 2 and 3 positions and methoxy groups at the 6 and 7 positions

significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	1790-91-6[1][2][3]
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂ O ₂ [2][3]
Molecular Weight	259.09 g/mol [2][3]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC</chem> [4]
InChI Key	NQGVKCNEXNZDPT-UHFFFAOYSA-N[4]

Table 2: Physical and Chemical Properties

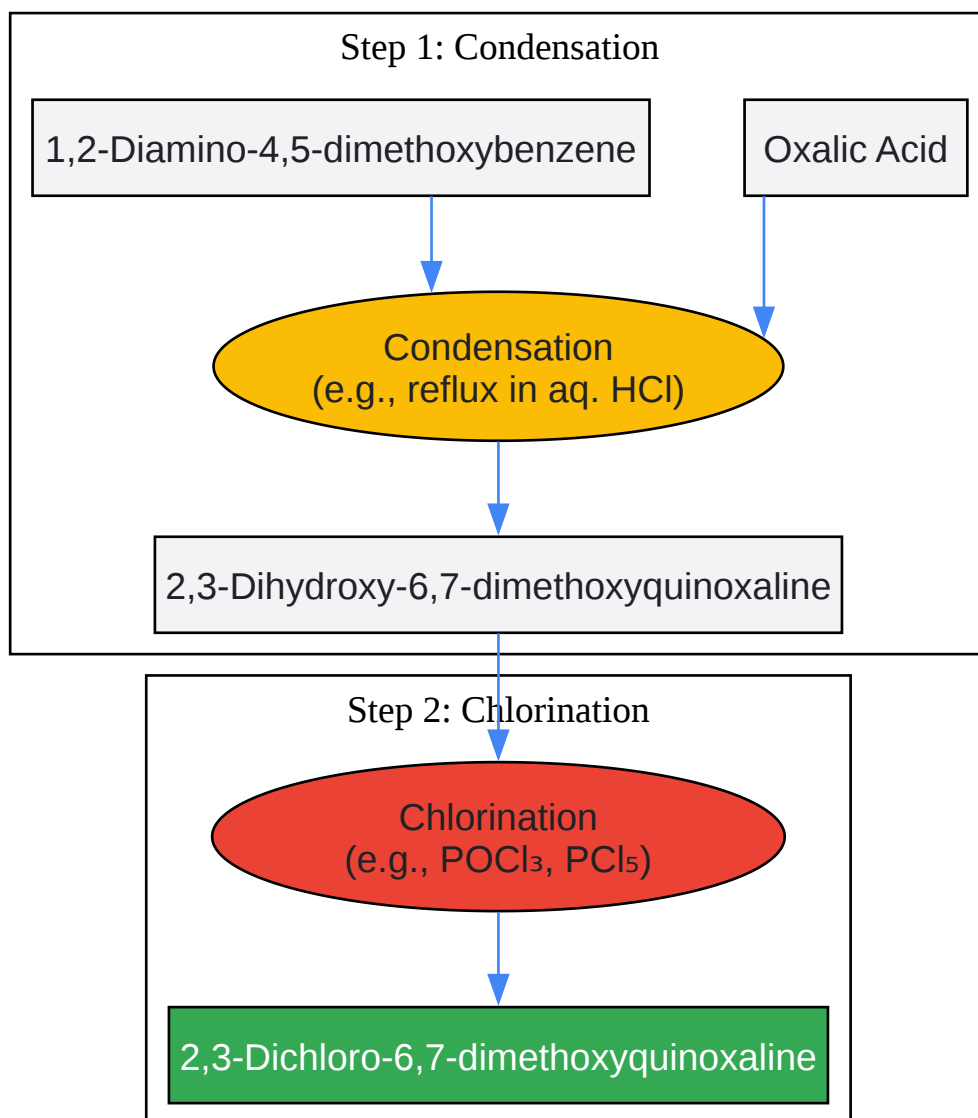
Property	Value	Source
Melting Point	178 °C	[1]
Boiling Point (Predicted)	337.5 ± 37.0 °C	[1][4]
Density (Predicted)	1.424 ± 0.06 g/cm ³	[1][4]
Purity	>98% (as specified by commercial suppliers)	[2][3][5]
Appearance	White to yellow to orange powder/crystal	[6]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Synthesis Methodology

A definitive, published experimental protocol for the synthesis of **2,3-Dichloro-6,7-dimethoxyquinoxaline** is not readily available. However, a plausible and widely utilized synthetic route for 2,3-dichloroquinoxalines involves a two-step process: (1) the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound (or its equivalent, like

oxalic acid) to form the corresponding 2,3-dihydroxyquinoxaline, followed by (2) chlorination to replace the hydroxyl groups with chlorine atoms.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **2,3-Dichloro-6,7-dimethoxyquinoxaline**.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline

This protocol is adapted from general procedures for the synthesis of quinoxalinediols from o-phenylenediamines and oxalic acid.

- Materials:
 - 1,2-Diamino-4,5-dimethoxybenzene
 - Oxalic acid dihydrate
 - 4M Hydrochloric acid
 - Deionized water
 - Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
 - Filtration apparatus
- Procedure:
 - In a round-bottom flask, dissolve 1,2-diamino-4,5-dimethoxybenzene in 4M hydrochloric acid.
 - Add a solution of oxalic acid dihydrate in water to the flask.
 - Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, allow the mixture to cool to room temperature.
 - The product, 2,3-dihydroxy-6,7-dimethoxyquinoxaline, will precipitate out of the solution.
 - Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any remaining acid, and dry under vacuum.

Protocol 2: Synthesis of **2,3-Dichloro-6,7-dimethoxyquinoxaline**

This protocol is a general method for the chlorination of 2,3-dihydroxyquinoxalines.

- Materials:

- 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Ice water
- Standard laboratory glassware for reactions under anhydrous conditions.
- Filtration apparatus
- Procedure:
 - To a flask containing 2,3-dihydroxy-6,7-dimethoxyquinoxaline, add phosphorus oxychloride and a catalytic amount of DMF.
 - Heat the mixture to reflux for 2-3 hours under a dry atmosphere. The reaction should be carried out in a well-ventilated fume hood.
 - After the reaction is complete, cool the mixture to room temperature.
 - Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
 - The crude **2,3-dichloro-6,7-dimethoxyquinoxaline** will precipitate.
 - Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry.
 - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Data

Detailed and verified spectral data (NMR, IR, Mass Spectrometry) for **2,3-Dichloro-6,7-dimethoxyquinoxaline** are not widely published. The following table provides predicted and expected spectral characteristics. Researchers are advised to obtain and interpret their own spectral data for synthesized samples.

Table 3: Predicted and Expected Spectral Data

Technique	Expected/Predicted Characteristics
^1H NMR	Two singlets in the aromatic region corresponding to the protons at positions 5 and 8. Two singlets for the methoxy group protons. The exact chemical shifts would need to be determined experimentally.
^{13}C NMR	Signals corresponding to the two equivalent aromatic CH carbons, two equivalent methoxy carbons, two equivalent carbons bearing the methoxy groups, two equivalent carbons bearing the chlorine atoms, and two equivalent quaternary carbons of the benzene ring.
IR (Infrared) Spectroscopy	Characteristic peaks for C-H stretching of the aromatic ring and methoxy groups, C=N and C=C stretching of the quinoxaline core, C-O stretching of the methoxy groups, and C-Cl stretching.
Mass Spectrometry (MS)	A molecular ion peak (M^+) corresponding to the molecular weight of 259.09 g/mol, with a characteristic isotopic pattern for two chlorine atoms (M^+ , $\text{M}^+ + 2$, $\text{M}^+ + 4$).

Biological Activity

While there is no specific biological activity data reported for **2,3-Dichloro-6,7-dimethoxyquinoxaline** in the reviewed literature, the quinoxaline scaffold is a key feature in many compounds with a broad range of pharmacological activities.

Quinoxaline derivatives have been reported to exhibit:

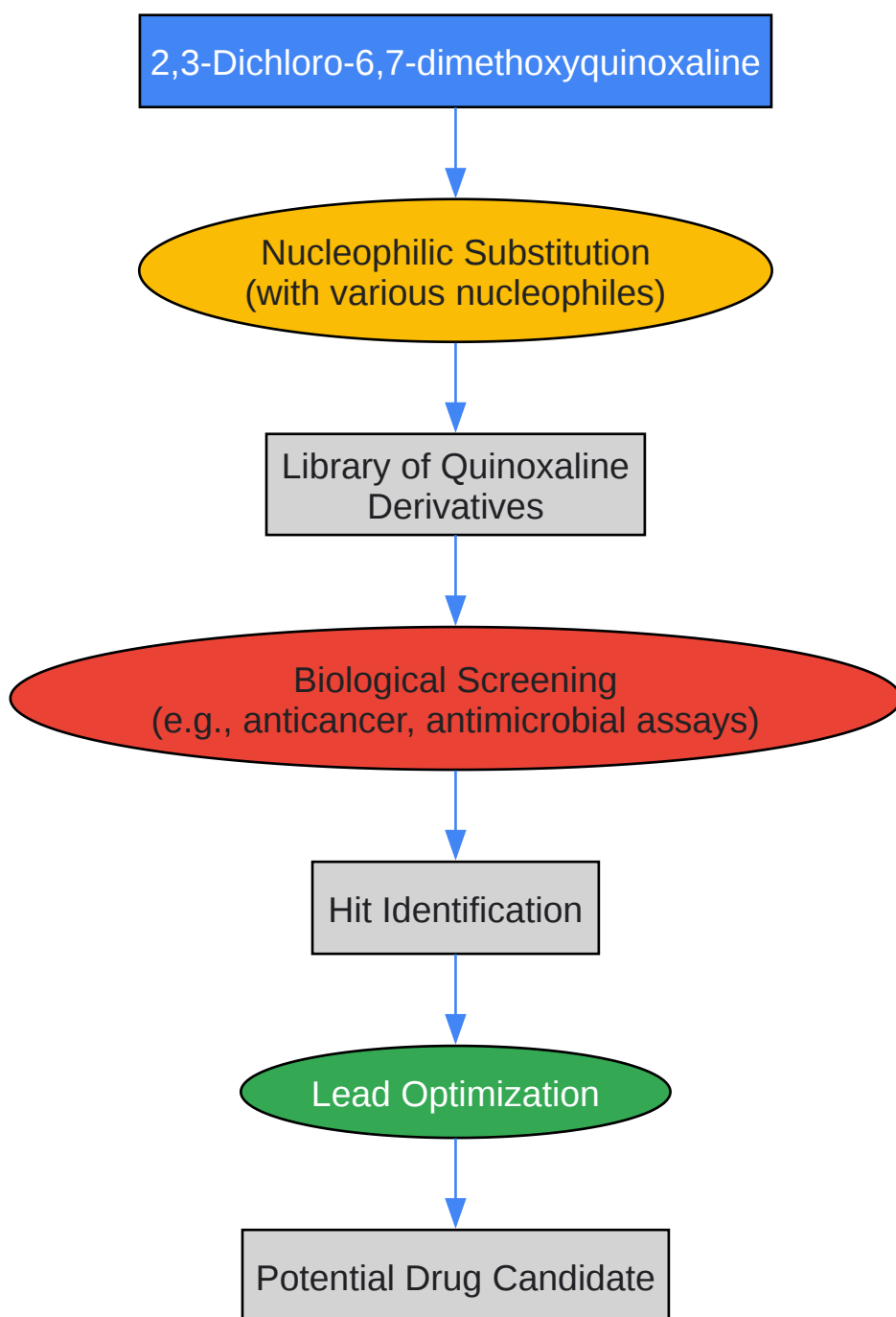
- Anticancer and Antitumor Activity[7][8]
- Antimicrobial, Antibacterial, and Antifungal Properties[8][9][10]
- Antiviral Activity[7][8]

- Anti-inflammatory and Analgesic Effects[8][9]

The presence of the dichloro and dimethoxy substituents on the quinoxaline core of the title compound suggests that it could be a valuable intermediate for the synthesis of novel therapeutic agents. The chlorine atoms at the 2 and 3 positions are good leaving groups, allowing for nucleophilic substitution to generate a library of new derivatives for biological screening.

Logical Relationships in Drug Discovery

The utility of **2,3-Dichloro-6,7-dimethoxyquinoxaline** in drug discovery can be visualized as a workflow where it serves as a key building block.



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Caption: Drug discovery workflow starting from **2,3-Dichloro-6,7-dimethoxyquinoxaline**.

Conclusion

2,3-Dichloro-6,7-dimethoxyquinoxaline is a chemical compound with potential applications in pharmaceutical and materials science research. While detailed experimental data is scarce,

this guide provides a framework for its synthesis and an understanding of its chemical properties based on the well-established chemistry of quinoxalines. The reactive nature of the chloro substituents makes it an attractive starting material for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully characterize this compound and explore its synthetic utility and pharmacological potential.

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